N,N,N',N'-Tetrabenzylurea
Description
N,N,N',N'-Tetrabenzylurea (TBzU) is a tetra-substituted urea derivative where all four hydrogen atoms on the urea nitrogen atoms are replaced by benzyl groups. Its molecular formula is C₃₃H₃₂N₂O, with a molecular weight of 472.63 g/mol. TBzU is synthesized via nucleophilic substitution reactions, where benzyl halides react with urea or its derivatives under basic conditions . The benzyl groups impart steric bulk and aromatic π-π interactions, influencing its solubility, crystallinity, and reactivity.
Properties
CAS No. |
86548-82-5 |
|---|---|
Molecular Formula |
C29H28N2O |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1,1,3,3-tetrabenzylurea |
InChI |
InChI=1S/C29H28N2O/c32-29(30(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)31(23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChI Key |
YKQTUYZMOYXGKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrabenzylurea can be synthesized through the reaction of dibenzylamine with phosgene or triphosgene in the presence of a base such as triethylamine . The reaction typically involves the following steps:
Formation of the intermediate: Dibenzylamine reacts with phosgene or triphosgene to form an intermediate isocyanate.
Formation of the final product: The intermediate isocyanate then reacts with another molecule of dibenzylamine to form 1,1,3,3-tetrabenzylurea.
Industrial Production Methods: Industrial production of 1,1,3,3-tetrabenzylurea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetrabenzylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as or in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of benzyl alcohols or benzoic acids.
Reduction: Formation of benzylamines.
Substitution: Formation of substituted benzylureas.
Scientific Research Applications
1,1,3,3-Tetrabenzylurea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3,3-tetrabenzylurea involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its benzyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural Insights :
- TBzU : The benzyl groups create a sterically crowded environment, reducing nucleophilic attack on the urea carbonyl. This steric hindrance is absent in TBU .
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